3-methyl-5-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Description
The compound is a complex organic molecule with several functional groups, including a benzodiazole, a pyrrole, and a pyrimidinedione. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodiazole and pyrrole groups would likely contribute to the compound’s aromaticity, which could affect its chemical properties and interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the compound’s solubility could be affected by the presence of polar functional groups, and its stability could be affected by the presence of aromatic rings .Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its biological activity and potential applications. If the compound has promising biological activity, future research could involve further studies to understand its mechanism of action, optimize its structure for better activity or selectivity, or test its efficacy in preclinical or clinical studies .
Properties
IUPAC Name |
3-methyl-5-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-23-16-6-4-3-5-15(16)22-19(23)26-10-12-8-25(9-13(12)11-26)18(28)14-7-21-20(29)24(2)17(14)27/h3-7,12-13H,8-11H2,1-2H3,(H,21,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWQXMSKBWHQGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CNC(=O)N(C5=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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